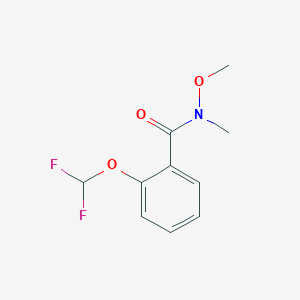

![molecular formula C14H22N2O B1425740 1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine CAS No. 1480796-24-4](/img/structure/B1425740.png)

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine

Overview

Description

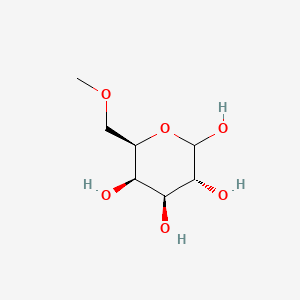

“1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine” is a chemical compound with a molecular weight of 234.34 . Its IUPAC name is 1-(2-ethoxybenzyl)-3-methylpiperazine .

Molecular Structure Analysis

The InChI code for “1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine” is 1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)11-16-9-8-15-12(2)10-16/h4-7,12,15H,3,8-11H2,1-2H3 .Scientific Research Applications

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, demonstrate strong binding to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences. Such compounds, including Hoechst 33258, have been extensively utilized in cellular biology for staining chromosomes and analyzing DNA, owing to their ability to penetrate cells easily. These compounds have also been explored for their potential as radioprotectors and topoisomerase inhibitors, highlighting their importance in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Behavioral Pharmacology

A study on AR-A000002, a selective 5-hydroxytryptamine (HT)1B antagonist that is structurally related to "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine," demonstrated its potential for treating anxiety and affective disorders. This compound showed anxiolytic and antidepressant efficacy in various animal models, suggesting the therapeutic utility of 5-HT1B antagonists in mental health treatments (Hudzik et al., 2003).

Medicinal Chemistry

The versatility of the N-phenylpiperazine scaffold, to which "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine" belongs, is highlighted in its wide application across medicinal chemistry, particularly for CNS disorders. Recent patents suggest ongoing interest in this scaffold for developing new therapeutic agents, underscoring its "druglikeness" and potential for diversification into various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Neurochemistry and Neurotoxicity

Compounds related to "1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine" have been studied for their neurochemical and neurotoxic effects. For instance, 3,4-Methylenedioxymethamphetamine (MDMA) research sheds light on the acute and long-term impacts of such compounds on the brain, including changes in neurotransmission and potential neurotoxicity, offering insights into their effects on human cognition and behavior (Mckenna & Peroutka, 1990).

properties

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-17-14-7-5-4-6-13(14)11-16-9-8-15-12(2)10-16/h4-7,12,15H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJOCNYYYZFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCNC(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)

![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)

![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)

![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)